(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride
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Overview
Description
“6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the empirical formula C9H10N2O . It’s usually available in solid form .
Molecular Structure Analysis
The molecular structure of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the SMILES string BrC1=CN2C(N=C1)=NC=N2 . The InChI key for this compound is VEPBELSFCORKNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine” include a molecular weight of 162.19 and it’s usually available in solid form .Scientific Research Applications
Synthesis and Structural Rearrangement
Research has demonstrated the synthesis and structural rearrangement of bromo-chloro[1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] analogues through bromine-mediated oxidative cyclization. This process involves the conversion of aldehyde-derived hydrazones, followed by Dimroth rearrangement to yield [1,2,4]triazolo[1,5-c]pyrimidines. The halogen functionalities on the pyrimidine nucleus facilitate its use as a versatile synthetic intermediate for diversification via palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution (Tang et al., 2014).
Antimicrobial Activity
A series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated variable and modest antimicrobial activities against clinically isolated strains of bacteria and fungi. Some compounds showed significant antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Prasanna Kumara et al., 2013).
Potential Antiasthma Agents
5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were identified as mediator release inhibitors, suggesting their potential as antiasthma agents. These compounds were synthesized through a series of reactions including cyclization and Dimroth rearrangement, with specific derivatives selected for further pharmacological and toxicological study due to their promising activity (Medwid et al., 1990).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for [1,2,4]triazolo[1,5-c]pyrimidine derivatives, demonstrating the flexibility of chloropyrimidinyl hydrazones in oxidative cyclization and bromination reactions. This work has paved the way for the synthesis of highly functionalized [1,2,4]triazolo[1,5-c]pyrimidines, enriching the toolkit for chemical synthesis and diversification (Li et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5.ClH/c7-4-2-9-6-10-5(1-8)11-12(6)3-4;/h2-3H,1,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRSSNYLBPLJPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CN)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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